molecular formula C24H23N5O2S B3511413 N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-4-(propan-2-yloxy)benzamide

N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-4-(propan-2-yloxy)benzamide

Cat. No.: B3511413
M. Wt: 445.5 g/mol
InChI Key: GRJHPGBENMIQDP-UHFFFAOYSA-N
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Description

N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-4-(propan-2-yloxy)benzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzotriazole moiety, which is often associated with UV-absorbing properties, making it useful in materials science and photoprotection.

Properties

IUPAC Name

N-[(6-methyl-2-phenylbenzotriazol-5-yl)carbamothioyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2S/c1-15(2)31-19-11-9-17(10-12-19)23(30)26-24(32)25-20-14-22-21(13-16(20)3)27-29(28-22)18-7-5-4-6-8-18/h4-15H,1-3H3,(H2,25,26,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJHPGBENMIQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=S)NC(=O)C3=CC=C(C=C3)OC(C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-4-(propan-2-yloxy)benzamide typically involves multi-step organic reactions The initial step often includes the formation of the benzotriazole core, followed by functionalization with a carbamothioyl group

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s stability and reactivity.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more stable derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-4-(propan-2-yloxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of UV-protective coatings and materials.

Mechanism of Action

The mechanism by which N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-4-(propan-2-yloxy)benzamide exerts its effects involves interactions with specific molecular targets. The benzotriazole moiety can absorb UV light, protecting materials from photodegradation. In biological systems, the compound may interact with enzymes and proteins, modulating their activity and leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole derivatives: Known for their UV-absorbing properties.

    Carbamothioyl compounds: Often used in medicinal chemistry for their biological activities.

    Propan-2-yloxybenzamides: Utilized in various industrial applications for their stability and reactivity.

Uniqueness

N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-4-(propan-2-yloxy)benzamide stands out due to its combination of a benzotriazole core with carbamothioyl and propan-2-yloxybenzamide functionalities. This unique structure imparts a range of properties, making it versatile for applications in different scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-4-(propan-2-yloxy)benzamide
Reactant of Route 2
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N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-4-(propan-2-yloxy)benzamide

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